molecular formula C7H10N2 B090585 3,5-Diaminotoluene CAS No. 108-71-4

3,5-Diaminotoluene

Cat. No. B090585
CAS RN: 108-71-4
M. Wt: 122.17 g/mol
InChI Key: LVNDUJYMLJDECN-UHFFFAOYSA-N
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Description

3,5-Diaminotoluene is a chemical compound that is closely related to 3,4-diaminotoluene, which has been studied in various contexts. While the provided papers do not directly address 3,5-diaminotoluene, they offer insights into similar compounds that can help infer some of its characteristics. For instance, 3,4-diaminotoluene has been examined for its ability to catalyze the reduction of Zn(II) ions, suggesting that 3,5-diaminotoluene may also exhibit catalytic properties in similar chemical environments .

Synthesis Analysis

The synthesis of compounds related to 3,5-diaminotoluene, such as the charge transfer complex of 3,4-diaminotoluene with π-acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone, has been explored. This process involves the interaction of a donor molecule with an acceptor in various polar solvents, which could be indicative of the methods that might be used to synthesize complexes involving 3,5-diaminotoluene .

Molecular Structure Analysis

The molecular structure of complexes involving 3,4-diaminotoluene has been characterized using techniques such as FTIR, TGA-DTA, powder XRD, 1H NMR, and 13C NMR spectroscopy. These techniques provide detailed information about the bonding and arrangement of atoms within the molecule, which is essential for understanding the behavior and reactivity of the compound. Similar analytical methods would likely be applicable to 3,5-diaminotoluene for determining its molecular structure .

Chemical Reactions Analysis

The chemical reactions of 3,4-diaminotoluene, particularly its role in catalyzing the reduction of Zn(II) ions, demonstrate the compound's reactivity. The study indicates that 3,4-diaminotoluene can affect the rate constant of electron transfer, which is a critical aspect of its reactivity in electrochemical processes. This suggests that 3,5-diaminotoluene may also participate in similar chemical reactions, potentially acting as a catalyst in electron transfer processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the charge transfer complex formed by 3,4-diaminotoluene have been studied in detail. Parameters such as the formation constant, molar extinction coefficient, and Gibbs free energy have been determined, providing insights into the stability and electronic properties of the complex. These properties are influenced by factors such as solvent polarity and concentration of the acceptor. By analogy, 3,5-diaminotoluene may form charge transfer complexes with similar properties, and its behavior in different solvents could be comparable .

Scientific Research Applications

1. Optoelectronic Applications

  • Summary of Application: 3,5-Diaminotoluene is used in the synthesis of Schiff base ligand, which is then used for complexation with various metals such as Mn, Fe, Co, Ni, Cu, and Zn. These complexes have potential applications in optoelectronics, particularly in display devices .
  • Methods of Application: The Schiff base ligand is synthesized by the condensation reaction of 3,5-diaminotoluene with salicylaldehyde. This ligand is then used for complexation with various metals. The complexes are characterized by IR, NMR, UV–Vis, and fluorescence studies .
  • Results or Outcomes: Among the metal complexes studied, the Zn complex shows maximum fluorescence intensity and strong glow when exposed to UV lamp. Photometric parameters, quantum yield, and HOMO-LUMO gap were estimated to see the possible application of Zn complex in display devices .

2. Synthesis of Dual-Emissive Carbon Dots

  • Summary of Application: 3,5-Diaminotoluene is used in the synthesis of green/red dual-emissive carbon dots (CDs). These CDs have potential applications in biosensing, bioimaging, and photoelectronic devices .
  • Methods of Application: The green/red dual-emissive CDs are synthesized using 3,5-diaminotoluene sulfate and ethanol. The intensity of red emission is dependent on the solvothermal conditions (time/temperature/solvent volume) .
  • Results or Outcomes: The synthesized CDs exhibit dual-emission character upon single-wavelength excitation, which significantly benefits their multi-purpose applications .

3. Synthesis of Schiff Base Metal Complexes

  • Summary of Application: 3,5-Diaminotoluene is used in the synthesis of Schiff base ligand, which is then used for complexation with various metals such as Mn, Fe, Co, Ni, Cu, and Zn. These complexes have potential applications in optoelectronics .
  • Methods of Application: The Schiff base ligand is synthesized by the condensation reaction of 3,5-diaminotoluene with salicylaldehyde. This ligand is then used for complexation with various metals. The complexes are characterized by IR, NMR, UV–Vis, and fluorescence studies .
  • Results or Outcomes: Among the metal complexes studied, the Zn complex shows maximum fluorescence intensity. The Zn complex in solution form also shows strong glow when exposed to UV lamp .

4. Electrochemical Sensor

  • Summary of Application: 3,5-Diaminotoluene is used in the fabrication of an electrochemical sensor selective toward 3,4-diaminotoluene .
  • Methods of Application: The sensor is fabricated by coating the synthesized Sr0.3Pb0.7TiO3/CoFe2O4 core–shell magnetic nanocomposite onto a glassy carbon electrode .
  • Results or Outcomes: Detailed experimental analyses were performed to assess the analytical parameters of the proposed sensor .

5. Synthesis of Schiff Base Metal Complexes

  • Summary of Application: 3,5-Diaminotoluene is used in the synthesis of Schiff base ligand, which is then used for complexation with various metals such as Mn, Fe, Co, Ni, Cu, and Zn. These complexes have potential applications in optoelectronics .
  • Methods of Application: The Schiff base ligand is synthesized by the condensation reaction of 3,5-diaminotoluene with salicylaldehyde. This ligand is then used for complexation with various metals. The complexes are characterized by IR, NMR, UV–Vis, and fluorescence studies .
  • Results or Outcomes: Among the metal complexes studied, the Zn complex shows maximum fluorescence intensity. The Zn complex in solution form also shows strong glow when exposed to UV lamp .

6. Electrochemical Sensor

  • Summary of Application: 3,5-Diaminotoluene is used in the fabrication of an electrochemical sensor selective toward 3,4-diaminotoluene .
  • Methods of Application: The sensor is fabricated by coating the synthesized Sr0.3Pb0.7TiO3/CoFe2O4 core–shell magnetic nanocomposite onto a glassy carbon electrode .
  • Results or Outcomes: Detailed experimental analyses were performed to assess the analytical parameters of the proposed sensor .

Safety And Hazards

3,5-Diaminotoluene is toxic by ingestion and inhalation and is an irritant to skin and eyes . It is harmful if swallowed or in contact with skin . It is also suspected of causing genetic defects .

properties

IUPAC Name

5-methylbenzene-1,3-diamine
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InChI

InChI=1S/C7H10N2/c1-5-2-6(8)4-7(9)3-5/h2-4H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNDUJYMLJDECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
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DSSTOX Substance ID

DTXSID2051558
Record name 3,5-Diaminotoluene
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Molecular Weight

122.17 g/mol
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Boiling Point

283-285 °C
Record name 3,5-DIAMINOTOLUENE
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Solubility

VERY SOL IN WATER; SOL IN ALC, ETHER
Record name 3,5-DIAMINOTOLUENE
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Vapor Pressure

0.0037 [mmHg]
Record name 3,5-Diaminotoluene
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Product Name

3,5-Diaminotoluene

CAS RN

108-71-4
Record name 5-Methyl-1,3-benzenediamine
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Record name 3,5-Diaminotoluene
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Record name 1,3-Benzenediamine, 5-methyl-
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Record name 3,5-Diaminotoluene
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Record name Toluene-3,5-diamine
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Record name 3,5-DIAMINOTOLUENE
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Melting Point

LESS THAN 0 °C
Record name 3,5-DIAMINOTOLUENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6242
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
World Health Organization - 1987 - apps.who.int
Evaluates the risks to human health and the environment posed by diaminotoluenes. Classed as toxic, highly irritant chemicals, diaminotoluenes are large-volume intermediates used in …
Number of citations: 2 apps.who.int
JH Jones - Journal of Association of Official Agricultural …, 1945 - academic.oup.com
This report presents primarily the results of a collaborative study of the determination of 2, 5-diaminotoluene by an extraction procedure. Shupe1 in his first (AOAC) report on hair dyes …
Number of citations: 0 academic.oup.com
K Toi, T Ito, I Ikemoto, T Kasai - Journal of Polymer Science Part …, 1992 - Wiley Online Library
Sorption rate curves of CO 2 , N 2 , and He gases below 1 atm were measured for polyimide films prepared from benzophenone tetracarboxylic dianhydride (BTDA) with 3,5‐…
Number of citations: 13 onlinelibrary.wiley.com
W Thierfelder, KN Masihi - International journal of immunopharmacology, 1995 - Elsevier
The effects of TNT metabolites on the generation of activated oxygen species was investigated by a sensitive luminol-dependent chemiluminescence (CL) assay. Spleen cell …
Number of citations: 4 www.sciencedirect.com
K Harada, T Imai, J Kizu, M Mochizuki… - Medicinal Chemistry …, 2017 - Springer
A series of acridines with bifunctional substituents was synthesized with the dual properties of DNA alkylation and intercalation. 4,5-Bis(bromomethyl)acridine (1) was previously …
Number of citations: 0 link.springer.com
BS Liao, ST Liu - The Journal of Organic Chemistry, 2012 - ACS Publications
Diamination of phenylene dihalides with aqueous ammonia to give the corresponding phenylenediamines can be achieved by using a dicopper complex [Cu 2 (bpnp)(OH)(CF 3 COO) …
Number of citations: 38 pubs.acs.org
M Krečmerová, A Holý - Collection of Czechoslovak chemical …, 1995 - cccc.uochb.cas.cz
A series of compounds derived from the acyclic nucleoside antiviral 9-(2-phosphonomethoxyethyl)adenine (PMEA), in which the adenine ring is replaced by phenyl, 4-aminophenyl, 3-…
Number of citations: 3 cccc.uochb.cas.cz
H Tsuzumi, K Toi, T Ito, T Kasai - Journal of applied polymer …, 1997 - Wiley Online Library
The relationships between the chemical structure, packing density (1/V F ), and cohesive energy density (CED) and the thermal properties of polyimides were investigated. Particularly, …
Number of citations: 6 onlinelibrary.wiley.com
V Gómez‐Parra, M Jiménez… - Liebigs Annalen der …, 1989 - Wiley Online Library
Potential H1â•’Antihistaminic Drugs: Synthesis of 4â•’[(2,3â•’Dihydroâ•’2â•’oxo Page 1 V. G6mez-Parra, M. Jimtnez, F. Sanchez, T. Torres 539 Potential HI-Antihistaminic …
PH Taylor, B Dellinger, CC Lee - Environmental science & …, 1990 - ACS Publications
It is believed that emissions from full-scale incinerators can often be related to poor microscale mixing of waste and oxygen. To develop a scientifically defensible ranking of hazardous …
Number of citations: 128 pubs.acs.org

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